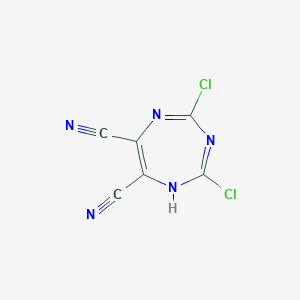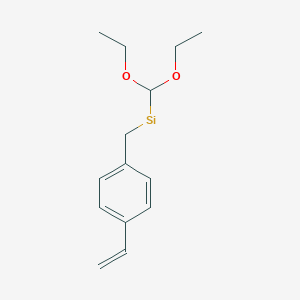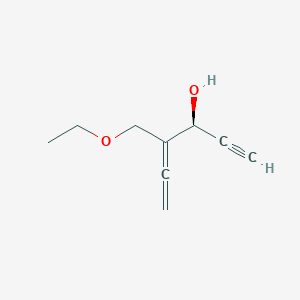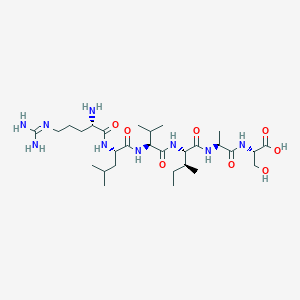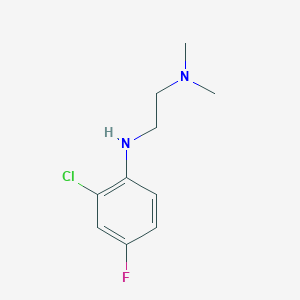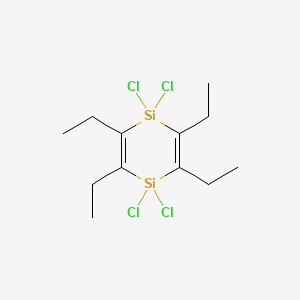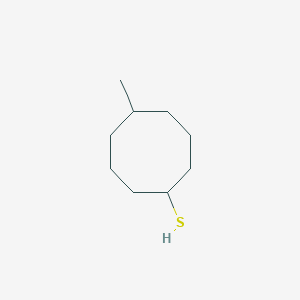
5-Methylcyclooctane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcyclooctane-1-thiol: is an organic compound with the molecular formula C9H18S . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The compound features a cyclooctane ring with a methyl group and a thiol group attached to it. Thiol groups are known for their strong, often unpleasant odors, and their reactivity due to the presence of a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-Methylcyclooctyl halide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction can be represented as follows:
5-Methylcyclooctyl halide+NaSH→this compound+NaHalide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylcyclooctane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also utilized in the study of thiol-ene reactions, which are important in polymer chemistry.
Biology and Medicine: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be used to modify proteins or other biomolecules. Thiol groups are also important in the study of redox biology and the development of antioxidants.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals. Its reactivity makes it valuable in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Methylcyclooctane-1-thiol largely depends on its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. The sulfur atom in the thiol group can form strong bonds with metals, making it useful in metal-catalyzed reactions. Additionally, thiols can form disulfide bonds, which are important in protein structure and function.
Comparación Con Compuestos Similares
Cyclooctane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Cyclooctanethiol: Similar structure but without the methyl group, leading to different steric and electronic properties.
Methylcyclohexane-1-thiol: Smaller ring size, resulting in different conformational and reactivity profiles.
Uniqueness: 5-Methylcyclooctane-1-thiol is unique due to the combination of its cyclooctane ring, methyl group, and thiol group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the thiol group makes it particularly useful in redox chemistry and bioconjugation reactions.
Propiedades
Número CAS |
827024-49-7 |
|---|---|
Fórmula molecular |
C9H18S |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
5-methylcyclooctane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8-4-2-6-9(10)7-3-5-8/h8-10H,2-7H2,1H3 |
Clave InChI |
GXGHSSKCOKHRHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(CCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

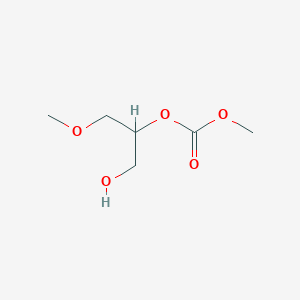
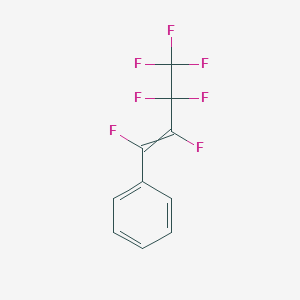
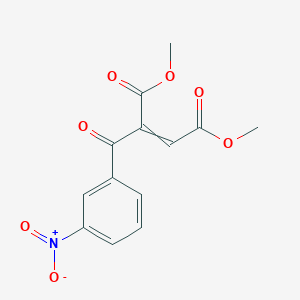
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
